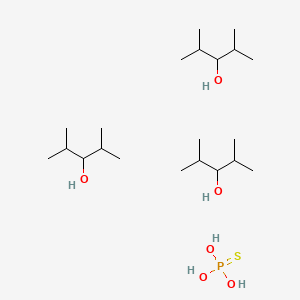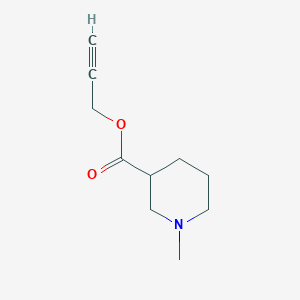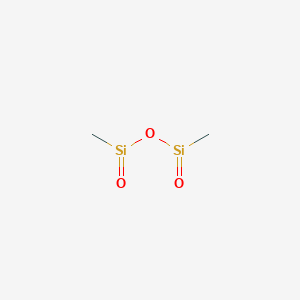
Pyridine;2-trityloxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: Pyridine can be synthesized through various condensation reactions, such as the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of carbonyl compounds with ammonia.
Cycloaddition Reactions: Another method involves cycloaddition reactions, where pyridine rings are formed through the reaction of dienes with nitriles.
Industrial Production: Industrial production of pyridine often involves the reaction of acetylene, ammonia, and formaldehyde in the presence of a catalyst at high temperatures.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of pyridine can lead to the formation of piperidine, a saturated heterocyclic amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products:
Pyridine N-oxides: Formed through oxidation reactions.
Piperidine: Formed through reduction reactions.
Substituted Pyridines: Formed through electrophilic substitution reactions.
Mechanism of Action
Comparison with Similar Compounds
- Pyrimidine
- Pyrrole
- Quinoline
Properties
CAS No. |
105938-41-8 |
|---|---|
Molecular Formula |
C26H23NO3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
pyridine;2-trityloxyacetic acid |
InChI |
InChI=1S/C21H18O3.C5H5N/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-2-4-6-5-3-1/h1-15H,16H2,(H,22,23);1-5H |
InChI Key |
VPFBLXDHFYDJQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)

![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)







![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)

![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)
